

Toxicological Profile of Dodecyl Acetate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction: **Dodecyl acetate** (CAS No. 112-66-3), also known as lauryl acetate, is a fatty acid ester commonly used as a fragrance ingredient in cosmetics and household products. It is characterized by a mild, waxy, fruity-floral odor. This technical guide provides a comprehensive overview of the available toxicological data for **dodecyl acetate**, with a focus on key endpoints relevant to safety assessment. The information is presented to assist researchers, scientists, and drug development professionals in evaluating its toxicological profile.

Core Toxicological Data

The toxicological data for **dodecyl acetate** indicates a generally low order of toxicity. The following tables summarize the available quantitative data for key toxicological endpoints.

Table 1: Acute Toxicity

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	> 5000 mg/kg	(Moreno, 1974) [1]

Table 2: Irritation Potential



Endpoint	Species	Method	Dose/Conce ntration	Result	Reference
Skin Irritation	Rabbit	Dermal Application	500 mg / 24 hours	Mild Irritation	[2]
Skin Irritation	Human	Patch Test (in solution)	20%	No Irritation	[1]
Eye Irritation	Human	Vapor Exposure	Not Specified	Transient discomfort may occur	[2]

Table 3: Skin Sensitization

Endpoint	Species	Method	Concentrati on	Result	Reference
Skin Sensitization	Human	Not Specified	20%	No Sensitization	[1]

Data Gaps: Comprehensive, publicly available studies on the mutagenic potential (e.g., Ames test) and repeated dose toxicity (sub-acute, sub-chronic, or chronic studies) of **dodecyl acetate**, including the determination of a No-Observed-Adverse-Effect Level (NOAEL), were not identified in the conducted search.

Experimental Protocols

Detailed experimental protocols for the summarized studies are not fully available in the public domain. However, the methodologies can be inferred based on standard OECD guidelines for toxicological testing.

Acute Oral Toxicity (OECD 401/420/423)

The acute oral toxicity, likely determined by a limit test, would involve the administration of a single high dose (e.g., 5000 mg/kg) of **dodecyl acetate** to a group of rats. The animals would then be observed for a period, typically 14 days, for signs of toxicity and mortality. Body weight changes and any gross pathological findings at necropsy would be recorded.



Skin Irritation (OECD 404)

The skin irritation study in rabbits would involve the application of a specified amount (e.g., 0.5 g or 0.5 mL) of **dodecyl acetate** to a small patch of shaved skin under a semi-occlusive dressing for a fixed period, typically 4 hours. The skin would then be observed for signs of erythema (redness) and edema (swelling) at various time points (e.g., 1, 24, 48, and 72 hours) after patch removal. The severity of the reactions is scored to determine the irritation potential.

Eye Irritation (OECD 405)

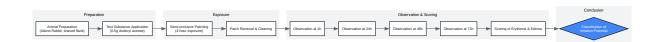
While specific data is limited, a standard eye irritation test in rabbits would involve instilling a small amount of the test substance into the conjunctival sac of one eye. The eye would then be examined for effects on the cornea, iris, and conjunctiva at specific intervals. However, the available information suggests that for **dodecyl acetate**, concerns are more related to transient discomfort from direct contact rather than severe irritation.

Skin Sensitization (OECD 406 - Guinea Pig Maximization Test)

A standard Guinea Pig Maximization Test (GPMT) would be a likely method to assess skin sensitization. This involves an induction phase where the test substance is administered intradermally with an adjuvant and then topically to guinea pigs. After a rest period, a challenge phase involves a topical application of the substance to a naive skin site. The skin is then observed for allergic contact dermatitis reactions.

Visualizations

Experimental Workflow for Acute Dermal Irritation (OECD 404)

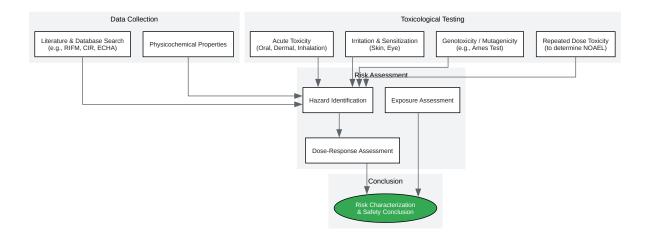




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Caption: Workflow for an acute dermal irritation study based on OECD Guideline 404.

Logical Flow of a Toxicological Safety Assessment



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Caption: Logical flow diagram for a general toxicological safety assessment process.

Conclusion

Based on the available data, **dodecyl acetate** exhibits low acute oral toxicity and is, at most, a mild skin irritant. It does not appear to be a skin sensitizer at concentrations up to 20%. The potential for eye irritation appears to be limited to transient discomfort upon direct contact. However, a comprehensive safety assessment is hampered by the lack of publicly available data on its mutagenic potential and the effects of repeated exposure. Further studies following established international guidelines would be necessary to fully characterize the toxicological



profile of **dodecyl acetate** for applications requiring a more in-depth safety evaluation. The Research Institute for Fragrance Materials (RIFM) has published a safety assessment for lauryl acetate, which may contain more detailed information.[3]

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